tert-butyl N-(3-chlorophenyl)carbamate
Overview
Description
tert-Butyl N-(3-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H14ClNO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 3-chlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Carbamates are generally known to interact with enzymes such as acetylcholinesterase and other proteins .
Mode of Action
Tert-butyl N-(3-chlorophenyl)carbamate, like other carbamates, may function through a nucleophilic substitution reaction . The chlorine atom in the compound is a good leaving group, which could facilitate this reaction . .
Biochemical Pathways
Carbamates in general are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit cytochrome P450 enzymes 1A2, 2C19, and 2C9 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a dry environment at 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-chlorophenyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-chloroaniline. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to hydrolyze the carbamate group.
Major Products Formed:
Scientific Research Applications
Chemistry: tert-Butyl N-(3-chlorophenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it useful in the synthesis of complex molecules .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to investigate the mechanisms of enzyme inhibition and catalysis .
Medicine: It can be used as a building block for the synthesis of pharmaceutical compounds with carbamate functionalities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 3-chlorophenyl group.
tert-Butyl N-(3-chloropropyl)carbamate: Similar in structure but has a propyl group instead of a phenyl group.
Uniqueness: tert-Butyl N-(3-chlorophenyl)carbamate is unique due to the presence of the 3-chlorophenyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for applications where selective substitution or interaction with biological targets is required .
Properties
IUPAC Name |
tert-butyl N-(3-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKRPSNCGCLFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277480 | |
Record name | tert-butyl N-(3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-63-2 | |
Record name | NSC2502 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl N-(3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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